molecular formula C10H14FN B13015616 (r)-1-(3-Fluoro-5-methylphenyl)propan-1-amine

(r)-1-(3-Fluoro-5-methylphenyl)propan-1-amine

Cat. No.: B13015616
M. Wt: 167.22 g/mol
InChI Key: HLYBAKFXNKUFSL-SNVBAGLBSA-N
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Description

®-1-(3-Fluoro-5-methylphenyl)propan-1-amine is a chiral amine compound characterized by the presence of a fluorine atom and a methyl group on a phenyl ring, attached to a propan-1-amine backbone. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Fluoro-5-methylphenyl)propan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-5-methylbenzaldehyde.

    Reductive Amination: The key step involves the reductive amination of 3-fluoro-5-methylbenzaldehyde with a suitable amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid.

Industrial Production Methods

Industrial production methods for ®-1-(3-Fluoro-5-methylphenyl)propan-1-amine may involve large-scale reductive amination processes, followed by chiral resolution techniques to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Fluoro-5-methylphenyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

®-1-(3-Fluoro-5-methylphenyl)propan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-1-(3-Fluoro-5-methylphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the chiral center play crucial roles in determining the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(3-Fluorophenyl)propan-1-amine: Lacks the methyl group on the phenyl ring.

    ®-1-(3-Methylphenyl)propan-1-amine: Lacks the fluorine atom on the phenyl ring.

    ®-1-(3-Chloro-5-methylphenyl)propan-1-amine: Contains a chlorine atom instead of a fluorine atom.

Uniqueness

®-1-(3-Fluoro-5-methylphenyl)propan-1-amine is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C10H14FN

Molecular Weight

167.22 g/mol

IUPAC Name

(1R)-1-(3-fluoro-5-methylphenyl)propan-1-amine

InChI

InChI=1S/C10H14FN/c1-3-10(12)8-4-7(2)5-9(11)6-8/h4-6,10H,3,12H2,1-2H3/t10-/m1/s1

InChI Key

HLYBAKFXNKUFSL-SNVBAGLBSA-N

Isomeric SMILES

CC[C@H](C1=CC(=CC(=C1)C)F)N

Canonical SMILES

CCC(C1=CC(=CC(=C1)C)F)N

Origin of Product

United States

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